molecular formula C28H34N2O12 B1147797 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester CAS No. 124903-67-9

5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester

Cat. No. B1147797
M. Wt: 590.58
InChI Key:
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Description

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is a precursor to calcium indicators such as Fura-2 . It is used in the field of life science, specifically in fluorescent probes and ion indicators and sensors .


Molecular Structure Analysis

The molecular formula of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is C28H34N2O12 . Its molecular weight is 590.58 . The InChI Key is PNYGKPHFMMVHMT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester appears as a solid powder . Its molecular formula is C28H34N2O12 and its molecular weight is 590.58 .

Scientific Research Applications

Research in Organic Chemistry and Compound Synthesis

  • Formylation of Phenolic Compounds : Research has explored the formylation of phenolic compounds like methyl-2∶3∶4-trihydroxy benzoate, which is somewhat related to the chemical structure of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester. This study highlights methods of formylating hydroxy compounds (Desai, Radha, & Shah, 1946).

  • Synthesis of Functional DNA Oligos : Studies have demonstrated the efficient synthesis of compounds like 5-formyl- and 5-methoxycarbonyl-2'-deoxycytidine phosphoramidites, which share a structural similarity with the targeted compound. This work contributes to understanding DNA modifications and their potential applications (Dai & He, 2011).

  • Esterification and Hydrolysis Processes : Research on the hydrolysis of labile esters of β-hydroxyketones, including compounds like 5-hydroxy-4-methyl-3-heptanone, informs the broader understanding of reactions involving esters and ketones, which is relevant to the chemical properties of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester (Bohman, Cavonius, & Unelius, 2009).

Inhibition and Biological Activity Studies

  • Calcium Buffer Research : Studies on BAPTA-type calcium buffers, including forms like 5-methyl-5'-formyl BAPTA, offer insights into the ion-binding properties of related compounds. This research is vital in understanding the biochemical interactions and potential applications of similar molecules (Pethig et al., 1989).

  • Antibacterial Activity of Derivatives : The synthesis and study of compounds like 4-hydroxy-5-formylbenzoic acid derivatives, which share structural features with the targeted compound, reveal potential antibacterial activities. This research helps in understanding the biomedical applications of such chemical structures (Piscopo et al., 1984).

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGKPHFMMVHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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